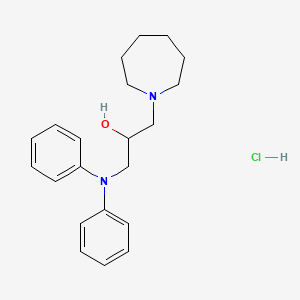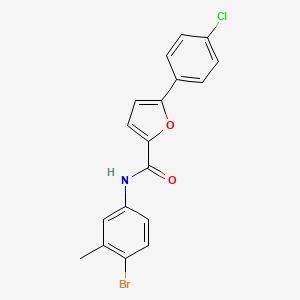![molecular formula C30H29NO4 B4887237 1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4887237.png)
1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate
Descripción general
Descripción
1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate, also known as IBN-9, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer therapy. IBN-9 is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate exerts its anti-cancer effects by targeting the enzyme GSK-3β, which is overexpressed in various cancer cells. GSK-3β plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibits the activity of GSK-3β by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. This, in turn, leads to the inhibition of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is known to be dysregulated in various cancers.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G0/G1 phase. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate is its high specificity towards GSK-3β, which makes it an attractive candidate for cancer therapy. Moreover, this compound has been shown to have low toxicity towards normal cells, which is a crucial factor for any potential therapeutic agent. However, one of the major limitations of this compound is its poor solubility in water, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate. One of the major directions is to optimize its pharmacokinetic properties, including its solubility and bioavailability, which can enhance its efficacy in vivo. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound. Additionally, this compound can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Finally, this compound can be further studied for its potential applications in other diseases, including neurodegenerative disorders and diabetes.
Aplicaciones Científicas De Investigación
1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.
Propiedades
IUPAC Name |
[1-[(4-methylphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO4/c1-20(2)30(33)31-29(23-15-13-21(3)14-16-23)28-25-12-8-7-9-22(25)17-18-26(28)35-27(32)19-34-24-10-5-4-6-11-24/h4-18,20,29H,19H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSQKZJSAHNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4887161.png)
![2-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4887163.png)
![1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4887164.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4887166.png)
![methyl 3-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4887174.png)
![2,2,2-trichloro-N-{[(2-nitrophenyl)amino]carbonyl}acetamide](/img/structure/B4887189.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl 4-methoxybenzoate](/img/structure/B4887195.png)

![2-(benzyloxy)-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4887205.png)
![1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4887215.png)



